molecular formula C13H18BrNO5S2 B5314197 4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine

4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B5314197
M. Wt: 412.3 g/mol
InChI Key: DUPSHSIVABYJGY-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound characterized by the presence of bromine, sulfonyl, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .

Scientific Research Applications

4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and morpholine groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-bromo-3-methylsulfonylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO5S2/c1-9-7-15(8-10(2)20-9)22(18,19)11-4-5-12(14)13(6-11)21(3,16)17/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSHSIVABYJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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